2-Bromodecanoic acid
Overview
Description
2-Bromodecanoic acid, also known as 2-Bromocapric acid, is an organic compound with the linear formula CH3(CH2)7CHBrCOOH . It has a molecular weight of 251.16 . It has been used as an extractant in the synergistic solvent extraction of trivalent actinides and some lanthanides .
Molecular Structure Analysis
The molecular structure of 2-Bromodecanoic acid is represented by the SMILES stringCCCCCCCC(Br)C(O)=O
. The InChI representation is 1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
. Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromodecanoic acid are not mentioned in the search results, it has been used as an extractant in synergistic solvent extraction of trivalent actinides .Physical And Chemical Properties Analysis
2-Bromodecanoic acid has a refractive index of n20/D 1.471 . It has a boiling point of 116-118 °C/0.05 mmHg (lit.) and a density of 1.21 g/mL at 20 °C (lit.) .Scientific Research Applications
Chemical Properties
2-Bromodecanoic acid has been studied for its chemical properties. Nilsson et al. (2006) investigated its chemical equilibrium constants, including its dimerization constant in tert-butylbenzene, distribution coefficient, and dissociation constant. These constants were derived from IR spectroscopy and solvent extraction experiments, providing insights into its behavior in different chemical environments (Nilsson et al., 2006).
Cellular Targets Investigation
Davda et al. (2013) explored the cellular targets of 2-bromopalmitate, a related compound, by synthesizing click-enabled analogues. This research revealed the conversion of 2-bromopalmitate to 2-bromopalmitoyl-CoA and its reactivity with certain enzymes, offering potential insights into the biological activity of related bromo-fatty acids (Davda et al., 2013).
Quartz Mineral Flotation
Luo et al. (2015) synthesized α-Bromodecanoic acid (α-BDA) for the flotation of quartz mineral. This study explored the adsorption mechanism of α-BDA on quartz surfaces using various analytical techniques, demonstrating its potential in mineral processing and flotation applications (Luo et al., 2015).
Extraction
Extraction in Electroplating Solutions
Eyupoglu and Kumbasar (2015) investigated the use of 2-bromodecanoic acid (2BDA) for extracting Ni(II) from spent Cr-Ni electroplating bath solutions. This study highlighted the potential of 2BDA as a carrier in emulsion liquid membranes, emphasizing its effectiveness in metal ion extraction, which is crucial in recycling and waste management processes (Eyupoglu & Kumbasar, 2015).
Synergism in Solvent Extraction Systems
Research by Jackson and Nilsson (2019) examined the synergistic behavior of metal ion extraction in solvent extraction systems involving 2-bromodecanoic acid. Their findings contribute to understanding the role of this compound in enhancing extraction efficiency in combination with other extractants, which is significant for industrial separation processes (Jackson & Nilsson, 2019).
Inhibition of Biofilm Formation
Gutierrez et al. (2013) studied the inhibitory effects of 2-bromodecanoic acid on biofilm formation in Pseudomonas aeruginosa. This research suggests its potential use in controlling biofilm-associated behaviors in this pathogen, which is crucial for developing new antimicrobial strategies (Gutierrez et al., 2013).
Radical Addition in Aqueous Media
Yorimitsu et al. (2001) explored the bromine atom-transfer radical addition of 2-bromodecanoic acid in various solvents, including water. This study provides insights into the solvent effects on radical addition reactions, relevant for organic synthesis and chemical engineering (Yorimitsu et al., 2001).
Safety And Hazards
2-Bromodecanoic acid is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-bromodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOTZNPRIFUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870989 | |
Record name | Decanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromodecanoic acid | |
CAS RN |
2623-95-2 | |
Record name | 2-Bromodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromodecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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